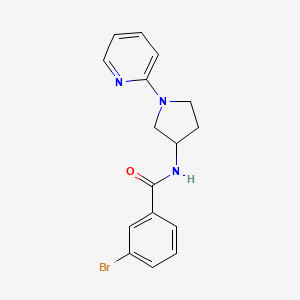
3-bromo-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 3-bromo-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide is a chemical entity that can be synthesized from α-bromoketones and 2-aminopyridine under specific conditions. It is related to various other compounds that have been synthesized and characterized in recent studies, which include different bromo-substituted benzamide derivatives with potential biological activities and interesting physical properties.
Synthesis Analysis
The synthesis of related N-(pyridin-2-yl)amides has been achieved through a chemodivergent approach from α-bromoketones and 2-aminopyridine. The process involves C–C bond cleavage promoted by iodine and tert-butyl hydroperoxide (TBHP) in toluene, under mild and metal-free conditions . This method provides a versatile pathway to synthesize a variety of benzamide derivatives, potentially including the compound of interest.
Molecular Structure Analysis
While the exact molecular structure of this compound is not detailed in the provided papers, related compounds have been characterized using X-ray crystallography, which reveals the orientation of substituents and the overall molecular conformation . These analyses are crucial for understanding the molecular interactions and properties of such compounds.
Chemical Reactions Analysis
The chemical reactivity of benzamide derivatives is influenced by the substituents on the benzene ring and the amide functionality. For instance, the presence of a bromo substituent can make the compound a candidate for further chemical transformations, such as Suzuki coupling reactions, which are not explicitly mentioned in the provided papers but are well-known in the field of organic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives can be influenced by various factors, including the nature of the substituents and the molecular structure. For example, the presence of halogen atoms can affect the compound's melting point, solubility, and intermolecular interactions, as seen in the crystal packing of related compounds stabilized by hydrogen bonds and π-interactions . Additionally, the luminescent properties and stimuli-responsive behavior of some benzamide derivatives indicate the potential for diverse applications .
科学的研究の応用
Synthesis and Characterization
- A study focused on the synthesis and characterization of benzamide derivatives, which are structurally similar to 3-bromo-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide. These compounds were analyzed using various techniques like 1H-NMR, 13C-NMR, FT-IR, and LC-MS (Achugatla, Ghashang, & Guhanathan, 2017).
Crystal Structure and Chemical Interactions
- Research on antipyrine-like derivatives, which include benzamide structures, revealed insights into their crystal packing, stabilized by hydrogen bonds and C–H⋯π contacts. This study provides valuable information on the molecular interactions and structural stability of such compounds (Saeed et al., 2020).
Preparation for Specific Biological Activity
- The preparation of benzamide derivatives with a focus on biological activity, like the synthesis of CCR5 antagonists, offers insights into the potential therapeutic applications of similar compounds (Bi, 2014).
Luminescent Properties and Stimuli-Responsive Behavior
- Studies on pyridyl substituted benzamides indicate their luminescent properties in various solvents and their responsive behavior to stimuli, demonstrating potential applications in material sciences and sensor technology (Srivastava et al., 2017).
Antibacterial Activity
- Benzamide derivatives have been investigated for their antimicrobial activity, providing insights into the potential use of similar compounds, like this compound, in developing new antibacterial agents (Bogdanowicz et al., 2013).
将来の方向性
作用機序
Target of Action
Similar compounds have been reported to target various enzymes and receptors involved in critical biological processes .
Mode of Action
It’s synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . The compound’s interaction with its targets likely involves binding to the active site, leading to changes in the target’s function .
Biochemical Pathways
Similar compounds have been shown to impact various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .
Pharmacokinetics
The compound’s synthesis suggests it may be soluble in polar solvents, which could influence its bioavailability .
Result of Action
Similar compounds have been shown to exhibit significant activity against various biological targets, suggesting that this compound may also have potent biological effects .
特性
IUPAC Name |
3-bromo-N-(1-pyridin-2-ylpyrrolidin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O/c17-13-5-3-4-12(10-13)16(21)19-14-7-9-20(11-14)15-6-1-2-8-18-15/h1-6,8,10,14H,7,9,11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKASAABHYAGOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CC(=CC=C2)Br)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

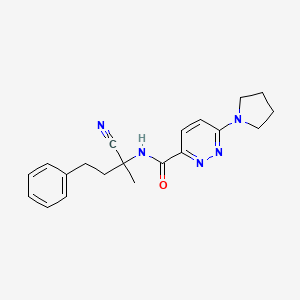
![ethyl 2-(2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzoate](/img/structure/B3010220.png)
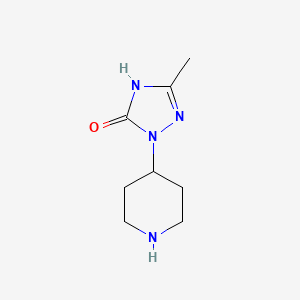
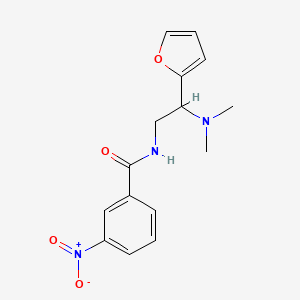
![3-(4-Chlorophenyl)-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3010224.png)
![3-(4-methoxyphenyl)-7-((4-(trifluoromethyl)benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B3010225.png)

![1-Naphthalen-2-ylsulfonyl-2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B3010229.png)
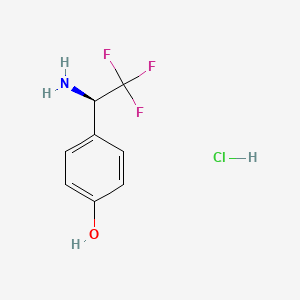
![{5-[(4-Chlorophenyl)sulfonyl]-1,2,3-thiadiazol-4-yl}(morpholino)methanone](/img/structure/B3010236.png)
![[4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B3010238.png)
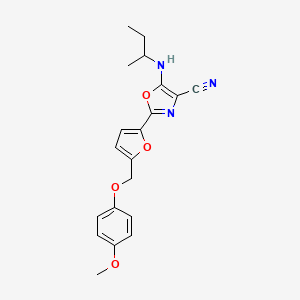

![3-fluoro-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B3010241.png)